molecular formula C10H6N2OS B11896750 Thiazolo[5,4-f]isoquinolin-2(3H)-one CAS No. 35352-74-0

Thiazolo[5,4-f]isoquinolin-2(3H)-one

Cat. No.: B11896750
CAS No.: 35352-74-0
M. Wt: 202.23 g/mol
InChI Key: MEQCDLIVEXEFPI-UHFFFAOYSA-N
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Description

Thiazolo[5,4-f]isoquinolin-2(3H)-one is a heterocyclic compound that features a fused thiazole and isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thiazolo[5,4-f]isoquinolin-2(3H)-one involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction can be catalyzed by lanthanum(III) triflate, which favors the formation of this compound . The reaction conditions typically include the use of aromatic aldehydes and dithiooxamide under controlled temperatures and solvent conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-f]isoquinolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the thiazole or isoquinoline rings.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the aromatic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring system.

Scientific Research Applications

Thiazolo[5,4-f]isoquinolin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo[5,4-f]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, certain derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[5,4-f]isoquinolin-2(3H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new materials and potential therapeutic agents.

Properties

CAS No.

35352-74-0

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

3H-[1,3]thiazolo[5,4-f]isoquinolin-2-one

InChI

InChI=1S/C10H6N2OS/c13-10-12-8-2-1-6-5-11-4-3-7(6)9(8)14-10/h1-5H,(H,12,13)

InChI Key

MEQCDLIVEXEFPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=NC=C3)SC(=O)N2

Origin of Product

United States

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